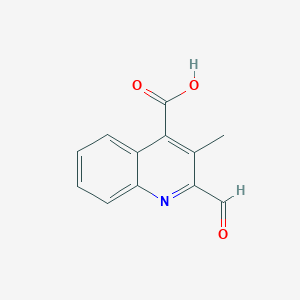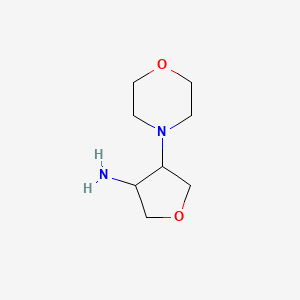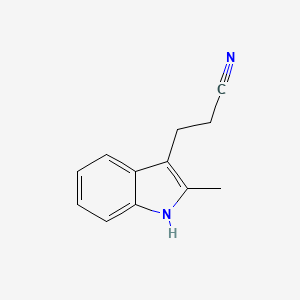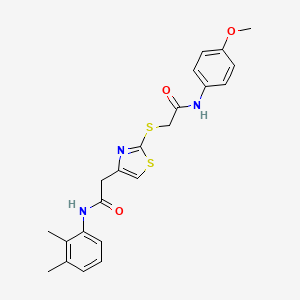![molecular formula C19H20N4O3S2 B2498828 N'-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide CAS No. 851977-91-8](/img/structure/B2498828.png)
N'-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals with potential biological activities, as indicated by research into similar compounds. Such chemicals often exhibit interesting physical and chemical properties due to their complex structures, which include benzothiazole and pyrrolidinylsulfonyl motifs.
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and nucleophilic addition reactions. For example, the synthesis of similar compounds has been achieved using microwave-assisted methods, which offer advantages in terms of reaction speed and efficiency (Bhoi et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods allow for the determination of the compound's geometry, electronic structure, and the nature of its chemical bonds (Babu et al., 2014).
Chemical Reactions and Properties
Compounds in this category often participate in various chemical reactions, including cycloaddition and acylation, which can modify their structures and potentially lead to new compounds with unique properties (Norman et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the behavior of these compounds under different conditions. These properties are often influenced by the compound's molecular structure and can be assessed using analytical techniques like DSC and TGA (Gomha et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for determining the compound's potential applications. Studies on related compounds have explored their reactivity with various reagents and potential for forming complexes with metals, which can significantly alter their chemical behavior (Asegbeloyin et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
The synthesis of arylazothiazoles and thiadiazoles using novel catalysts has been reported, with some compounds showing promising anticancer activity against colon and liver carcinoma cell lines (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015) Chemistry of Heterocyclic Compounds. Additionally, benzohydrazide derivatives have been synthesized and evaluated for their antiproliferative activity, with some showing significant effects (Mansour, Abd-Rabou, Nassar, & Elewa, 2021) Polycyclic Aromatic Compounds.
Synthesis and Antimicrobial Activity
New pyridine derivatives have been synthesized and shown to possess antibacterial and antifungal activities (Patel & Agravat, 2007) Chinese Journal of Chemistry. Further studies have synthesized thiazolidin-4-one derivatives with significant activity against bacterial strains (Hussein & Azeez, 2013) Journal of Chemistry.
Molecular Docking and COVID-19 Inhibition
Recent research has explored the synthesis of N-aminothiazole-hydrazineethyl-pyridines, targeting the SARS-CoV-2 main protease, highlighting their potential as COVID-19 inhibitors through molecular docking and dynamics simulation (Alghamdi, Abouzied, Alamri, Anwar, Ansari, Khadra, Zaki, & Gomha, 2023) Current Issues in Molecular Biology.
Antioxidant Activity
The synthesis of 5-arylazo-2-chloroacetamido thiazole derivatives has been reported, with compounds subjected to quantum chemical calculations and molecular docking to estimate their antioxidant efficacy, indicating significant activity (Hossan, 2020) Journal of Molecular Structure.
Propiedades
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-13-5-4-6-16-17(13)20-19(27-16)22-21-18(24)14-7-9-15(10-8-14)28(25,26)23-11-2-3-12-23/h4-10H,2-3,11-12H2,1H3,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDVYPAQRGIQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2498746.png)



![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2498755.png)





![N-(3-chloro-4-methylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498765.png)
![Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2498766.png)
